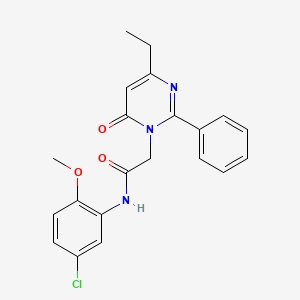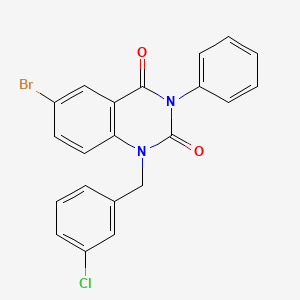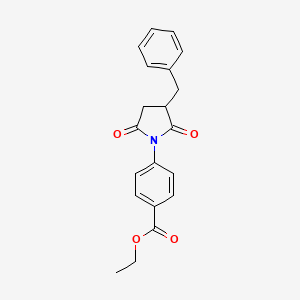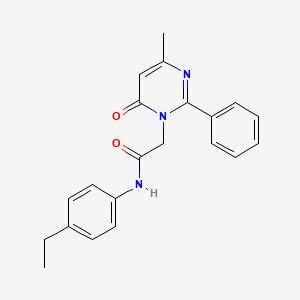
1-(1,3-benzothiazol-2-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzothiazol-2-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a benzothiazole ring, a methoxyphenyl group, and a pyrazol-5-ol moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(1,3-benzothiazol-2-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzothiazole with 3-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate to yield the desired pyrazol-5-ol derivative. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux to facilitate the formation of the final product.
Chemical Reactions Analysis
1-(1,3-benzothiazol-2-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the benzothiazole, methoxyphenyl, or pyrazol-5-ol moieties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Preliminary research suggests potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or bind to specific receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(1,3-benzothiazol-2-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol can be compared with other similar compounds, such as:
1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol: The position of the methoxy group can influence the compound’s properties and interactions.
1-(1,3-benzothiazol-2-yl)-3-(3-hydroxyphenyl)-1H-pyrazol-5-ol: The presence of a hydroxy group instead of a methoxy group can lead to different chemical and biological behaviors.
Properties
Molecular Formula |
C17H13N3O2S |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-(3-methoxyphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H13N3O2S/c1-22-12-6-4-5-11(9-12)14-10-16(21)20(19-14)17-18-13-7-2-3-8-15(13)23-17/h2-10,19H,1H3 |
InChI Key |
JREPFEBWKHMIQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)N(N2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B11196760.png)

![9-(3,5-difluorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11196763.png)
![3-Chloro-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11196767.png)
![N~2~-benzyl-5-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-ethylpyrimidine-2,4-diamine](/img/structure/B11196770.png)
![5-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11196775.png)


![N-[2-(Piperidin-1-YL)pyrimidin-5-YL]thiophene-2-carboxamide](/img/structure/B11196807.png)
![N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B11196813.png)

![4-amino-N-benzyl-5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)-1,2-thiazole-3-carboxamide](/img/structure/B11196832.png)
![4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate](/img/structure/B11196836.png)
